6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione
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Overview
Description
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a benzoxazinone core, a chloro substituent, and a propyl chain linked to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a chloroacetyl chloride under basic conditions to form the benzoxazinone core.
Introduction of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction using a suitable alkyl halide, such as 3-bromopropylamine.
Attachment of the Methylphenoxy Group: The final step involves the etherification of the propyl chain with 4-methylphenol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid: This compound shares a similar phenoxypropyl group but has an indole core instead of a benzoxazinone core.
6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4(1H)-pyridazinone: This compound has a similar chloro and phenoxy substituent but features a pyridazinone core.
Uniqueness
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. Its specific substitution pattern and structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17ClNO4+ |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C18H17ClNO4/c1-12-3-6-14(7-4-12)23-10-2-9-20-16-8-5-13(19)11-15(16)17(21)24-18(20)22/h3-8,11,13H,2,9-10H2,1H3/q+1 |
InChI Key |
PDRKAYJSFNTHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC[N+]2=C3C=CC(C=C3C(=O)OC2=O)Cl |
Origin of Product |
United States |
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